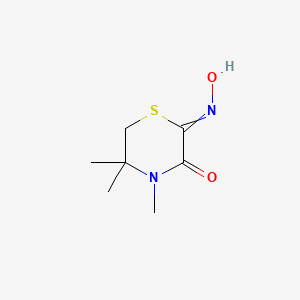
2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one is a chemical compound with a unique structure that includes a hydroxyimino group and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one typically involves the reaction of chloral hydrate with hydroxylamine hydrochloride . This reaction proceeds under controlled conditions to yield the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amines, and substituted thiomorpholine compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiomorpholine ring can interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(hydroxyimino)acetate:
2-[(Hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride: This compound has been studied for its potential as an acetylcholinesterase reactivator.
Uniqueness
2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one is unique due to its specific structural features, including the combination of a hydroxyimino group and a thiomorpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62595-84-0 |
|---|---|
Molecular Formula |
C7H12N2O2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-hydroxyimino-4,5,5-trimethylthiomorpholin-3-one |
InChI |
InChI=1S/C7H12N2O2S/c1-7(2)4-12-5(8-11)6(10)9(7)3/h11H,4H2,1-3H3 |
InChI Key |
OOJHXGYQQRZQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC(=NO)C(=O)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



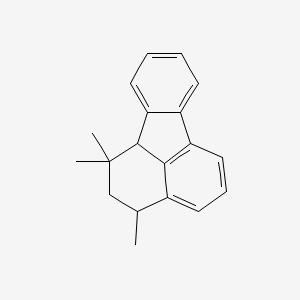
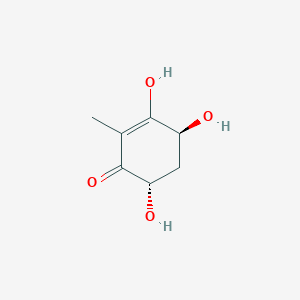

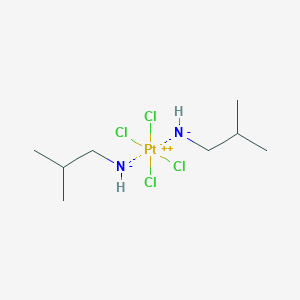
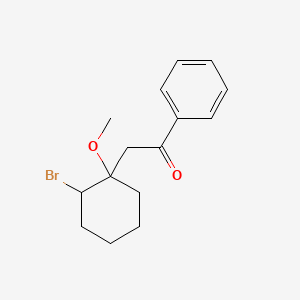
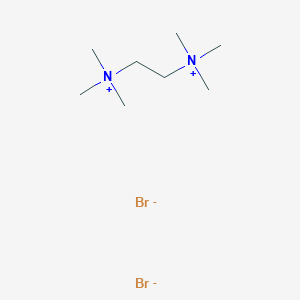

![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)


![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
